3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile
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Overview
Description
3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts may vary to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades. The exact mechanism can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Used in the treatment of insomnia and other neurological disorders.
Uniqueness
3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile stands out due to its unique structure, which allows for versatile interactions with various biological targets. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound for synthetic chemistry.
Properties
Molecular Formula |
C20H22N6O |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C20H22N6O/c1-14-15(2)26-19(23-14)5-6-20(24-26)27-13-16-7-10-25(11-8-16)18-4-3-9-22-17(18)12-21/h3-6,9,16H,7-8,10-11,13H2,1-2H3 |
InChI Key |
XHNWQPUWZGRMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=C(N=CC=C4)C#N)C |
Origin of Product |
United States |
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